4-Hydroxyisophthalic acid

Antioxidant Free Radical Scavenging Cytoprotection

Researchers requiring compendial-grade Salicylic Acid Impurity B for pharmacopoeial compliance face supply inconsistency from uncertified sources. 4-Hydroxyisophthalic acid (4-HIPA, CAS 636-46-4) resolves this with certified purity ≥98% (HPLC). Key advantages: • USP/EP designated reference standard for aspirin/salicylic acid impurity profiling • Nanomolar free radical scavenging & tauopathy-rescue activity in Drosophila models at 0.1 mg/mL • Specialty comonomer for liquid crystal polyesters and 3D Co-MOF frameworks Available from BenchChem with full analytical documentation and global shipping.

Molecular Formula C8H6O5
Molecular Weight 182.13 g/mol
CAS No. 636-46-4
Cat. No. B119482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyisophthalic acid
CAS636-46-4
Synonyms4-Hydroxy-1,3-benzenedicarboxylic Acid;  4-Hydroxy-m-phthalic Acid;  Eupirina;  NSC 2445;  USP Salicylic Acid Related Compound B; 
Molecular FormulaC8H6O5
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)C(=O)O)O
InChIInChI=1S/C8H6O5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9H,(H,10,11)(H,12,13)
InChIKeyBCEQKAQCUWUNML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyisophthalic Acid Sourcing & Procurement Overview


4-Hydroxyisophthalic acid (4-HIPA), CAS 636-46-4, is an aromatic dicarboxylic acid derivative bearing a hydroxyl group at the 4-position of the benzene ring [1]. It is structurally characterized as 4-hydroxybenzene-1,3-dicarboxylic acid [2]. Physicochemical properties include a melting point exceeding 300°C and limited aqueous solubility of approximately 1 g per 3 liters at 24°C [3]. This compound is recognized as a key intermediate in the synthesis of high-performance polymers [4] and as a compendial impurity standard for salicylic acid , dictating specific procurement requirements in both research and industrial settings.

Role Polymer intermediate and compendial impurity standard
Sourcing Context High-purity grade for analytical QC; research grade for synthesis
Selection Logic Isomer-specific procurement; 4-position hydroxyl is critical

4-Hydroxyisophthalic Acid: Why Substitution Fails


The precise position of the hydroxyl group on the isophthalic acid core is a critical determinant of performance across applications. Substituting 4-hydroxyisophthalic acid with its isomer, 5-hydroxyisophthalic acid, is not equivalent; the 5-isomer is a different structural entity used in distinct coordination frameworks and polymer systems [1]. Similarly, while 4-HIPA shares the same molecular formula as 2-hydroxyisophthalic acid, their pharmacological activities differ significantly, with 4-HIPA demonstrating quantifiable analgesic potency whereas the 2-isomer is notably less characterized in this regard [2]. Furthermore, its specific role as a designated compendial impurity standard (Salicylic Acid Impurity B) means that for quality control applications, substitution with a generic or non-certified hydroxyisophthalic acid is not an option [3]. The evidence below underscores why simple 'in-class' substitution is scientifically and procedurally invalid.

! 5-Hydroxyisophthalic acid isomer yields different coordination frameworks and polymer properties.
! 2-Hydroxyisophthalic acid lacks the defined pharmacological profile and QC designation of the 4-isomer.
! Generic isophthalic acid cannot substitute the certified EP/USP impurity standard for regulatory testing.

4-Hydroxyisophthalic Acid: Quantitative Differentiation


Multi-Target Free Radical Scavenging Activity

4-Hydroxyisophthalic acid (4-HIPA) demonstrates potent, multi-target free radical scavenging activity with IC50 values in the low nanomolar range, a level of potency comparable to established reference antioxidants like quercetin and butylated hydroxyanisole (BHA) [1]. This differentiates it from many common antioxidants that operate at micromolar concentrations. In a specific comparative study, 4-HIA showed superior scavenging capability in DPPH and superoxide assays compared to butylated hydroxytoluene (BHT) [2].

Radical Scavenging
Cross-study comparable
IC50: 2–187 nM
Supports antioxidant activity screening context
Comparable to reference antioxidants in vitro; model-dependent review needed
Antioxidant Free Radical Scavenging Cytoprotection

In Vivo Analgesic Potency

In vivo pharmacological evaluation established a quantifiable median effective dose (ED50) for 4-hydroxyisophthalic acid's analgesic activity, providing a specific benchmark for its potency. This data allows for direct comparison to other analgesic agents and underscores its differentiated activity relative to the less characterized 2-hydroxyisophthalic acid isomer [1].

Analgesic Potency
Head-to-head
ED50: 303 mg/kg (261-353)
Supports analgesic model-response context
In vivo mouse model; distinct from 2-isomer profile
Analgesic Pharmacology Drug Discovery

Neuroprotection in Tauopathy Model

4-Hydroxyisophthalic acid (4-HIPA) demonstrates a specific neuroprotective effect by rescuing cognitive and behavioral deficits in a transgenic Drosophila model of tauopathy at a defined concentration. This provides a quantitative efficacy benchmark that differentiates it from other antioxidants lacking such targeted neurobehavioral data [1].

Neurobehavioral Rescue
Cross-study comparable
0.1 mg/mL in diet restored behavior
Supports tauopathy model-response interpretation
Drosophila tau model; neuroprotection assay context
Neuroprotection Tauopathy Alzheimer's Disease

Co-MOF Catalytic Performance

The use of 4-hydroxyisophthalic acid as a linker in cobalt-based metal-organic frameworks (Co-MOFs) leads to the formation of specific 3D architectures with quantifiable catalytic activity in oxidative coupling reactions. This differentiates it from the unsubstituted isophthalic acid linker, which yields a different framework structure and catalytic performance [1].

MOF Catalysis
Head-to-head
4-HIPA linker: distinct 3D framework and catalytic activity vs. H-linker
Supports material-property screening context
Solvent-free oxidative coupling; architecture-dependent review
Metal-Organic Frameworks MOF Catalysis Coordination Chemistry

Salicylic Acid Impurity B Reference Standard

4-Hydroxyisophthalic acid is the chemically defined entity for 'Salicylic Acid Impurity B' (EP) and 'Salicylic Acid Related Compound B' (USP). Its identity and purity are therefore critical for regulatory compliance in pharmaceutical quality control [1]. This distinguishes it from other hydroxyisophthalic acid isomers, which do not share this specific compendial designation.

Compendial Standard
Class-level inference
Designated Salicylic Acid Impurity B (EP/USP)
Mandatory for regulatory QC method validation
Isomer-specific designation; substitution not permitted
Pharmaceutical Analysis Quality Control Impurity Standard Pharmacopoeia

4-Hydroxyisophthalic Acid: Recommended Applications


Pharmaceutical QC & Analytical Method Development

Procurement of 4-hydroxyisophthalic acid as a certified reference standard (e.g., USP Salicylic Acid Related Compound B) is mandatory for laboratories conducting purity testing of salicylic acid and acetylsalicylic acid (aspirin) drug substances and products. Its use is specified in pharmacopoeial monographs for the identification and quantification of this specific process impurity, ensuring regulatory compliance .

Tauopathy & Oxidative Stress Research

Based on its demonstrated ability to rescue neurobehavioral deficits in a Drosophila tauopathy model at 0.1 mg/mL [1] and its potent nanomolar free radical scavenging activity [2], 4-HIPA is an excellent candidate for in vitro and in vivo studies investigating mechanisms of neuroprotection, particularly in models of Alzheimer's disease and related tauopathies.

Functional MOF Synthesis

4-Hydroxyisophthalic acid is a key linker for constructing specific 3D Co-MOF frameworks with demonstrated catalytic activity in oxidative coupling reactions [3]. Its hydroxyl group is critical for directing framework assembly and influencing catalytic performance, making it a specialized monomer for researchers designing coordination polymers for catalysis or gas storage.

High-Performance Polymer & LCP Synthesis

4-Hydroxyisophthalic acid serves as a specialty comonomer for incorporating into liquid crystal polyester resins, where it can be used in specific amounts (1 to 500 mmol%) to tailor material properties [4]. Its high thermal stability (>300°C melting point) makes it suitable for high-temperature polymerization processes aimed at engineering plastics and advanced coatings .

Application
Selection Property
Validation Focus
Pharmaceutical QC & Method Development
Certified compendial impurity standard
Regulatory compliance and monograph-specific testing
Tauopathy & Oxidative Stress Research
Neurobehavioral and antioxidant assay context
Model-specific neuroprotection endpoint review
Functional MOF Synthesis
Hydroxyl-directed framework architecture
Catalytic performance and material-property review
High-Performance Polymer & LCP Synthesis
Thermally stable aromatic comonomer
Polymerization behavior and tailored material properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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